molecular formula C19H23N3O3S2 B2914907 ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate CAS No. 946371-26-2

ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate

Cat. No.: B2914907
CAS No.: 946371-26-2
M. Wt: 405.53
InChI Key: NTUNUYPGKLQEKT-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a complex organic compound that features a thiazole ring, an azepane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .

Scientific Research Applications

Ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azepane moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole and azepane rings, along with the benzoate ester, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-2-25-18(24)13-7-9-14(10-8-13)22-16(20)15(27-19(22)26)17(23)21-11-5-3-4-6-12-21/h7-10H,2-6,11-12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUNUYPGKLQEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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